(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure where oxygen and nitrogen atoms are positioned at the 1- and 4,8-positions, respectively. The spirocyclic system is substituted at the 4-position with a thiophen-2-ylsulfonyl group and at the 8-position with a (2,6-difluorophenyl)methanone moiety. The thiophene sulfonyl group contributes electron-withdrawing and π-conjugated properties, while the difluorophenyl ketone enhances lipophilicity and metabolic stability. Such spirocyclic scaffolds are often explored in medicinal chemistry for their conformational rigidity, which can improve target binding selectivity .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S2/c19-13-3-1-4-14(20)16(13)17(23)21-8-6-18(7-9-21)22(10-11-26-18)28(24,25)15-5-2-12-27-15/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWDMMNDDUWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone (CAS Number: 903305-49-7) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure features a spirocyclic core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 903305-49-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl groups in the structure can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential as a therapeutic agent.
Inhibition of TYK2/JAK1
Recent studies have identified derivatives of 2,8-diazaspiro[4.5]decan-1-one as selective inhibitors of TYK2 and JAK1 kinases. These kinases play critical roles in various signaling pathways related to inflammation and immune responses. The introduction of the spirocyclic scaffold has been shown to enhance selectivity and potency against these targets .
Anticancer Potential
The unique structural features of the compound suggest potential applications in cancer therapy. Research indicates that compounds with similar scaffolds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties, potentially acting against bacterial and fungal pathogens. The thiophene sulfonyl group is known for enhancing antimicrobial activity in related compounds .
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship (SAR) has been conducted to identify how modifications to the molecular structure affect biological activity. Key findings include:
- Substitution Patterns: Variations in the substitution on the phenyl ring significantly influence inhibitory potency against TYK2/JAK1.
- Sulfonyl Group Variations: Different sulfonyl groups can alter the binding affinity and selectivity towards target proteins .
Comparative Studies
Comparative studies with similar compounds reveal that while many exhibit biological activities, the dual sulfonyl groups and spirocyclic structure of this compound confer unique reactivity profiles that enhance its potential as a drug candidate .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs may exhibit anticancer properties by inhibiting specific cancer cell lines. The presence of the thiophenesulfonamide group is hypothesized to enhance cytotoxicity against certain tumors by interfering with cellular signaling pathways .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored in various studies. The sulfonamide functional group is known for its antibacterial effects, making this compound a candidate for further investigation in the development of new antibiotics .
- Proton Pump Inhibition : Similar compounds have been reported as proton pump inhibitors (PPIs), which are critical in treating acid-related disorders. The compound's ability to inhibit gastric acid secretion could be beneficial in developing treatments for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacological Insights
- Mechanism of Action : Preliminary studies suggest that the compound may exert its effects through inhibition of specific enzymes involved in metabolic pathways related to inflammation and cell proliferation. This mechanism aligns with the pharmacological profiles of other known sulfonamide derivatives .
- Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate that modifications in the molecular structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing therapeutic efficacy .
Material Science Applications
- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis where it can act as a monomer or cross-linking agent. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .
- Nanotechnology : Research into nanocarriers for drug delivery has shown promise with compounds featuring similar functional groups. Their ability to form stable nanoparticles can be leveraged for targeted drug delivery systems that improve bioavailability and reduce side effects .
Case Studies
- In Vitro Studies : A study conducted on the cytotoxic effects of related compounds demonstrated significant inhibition of cancer cell growth in vitro, suggesting that (2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone could have similar effects pending further research .
- Animal Models : In vivo studies are necessary to evaluate the therapeutic potential of this compound fully. Preliminary results from related analogs have shown promising results in reducing tumor size in animal models, indicating a need for further exploration of this compound's efficacy and safety profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds provide insights into how substituent variations influence physicochemical and biological properties:
Key Findings:
In contrast, the 4-chlorophenylsulfonyl analogue () exhibits stronger electron withdrawal due to chlorine, which may alter reactivity or solubility . The 2,6-dinitro-4-(trifluoromethyl)phenyl substituent () introduces extreme electron withdrawal (pKa ≈ -2.11), likely increasing acidity and reducing stability under basic conditions .
However, triazoles offer synthetic versatility for rapid derivatization .
Physicochemical Properties :
- Fluorine atoms in the difluorophenyl group enhance lipophilicity and metabolic resistance across all analogues. The nitro and trifluoromethyl groups in ’s compound contribute to high density (1.52 g/cm³) and boiling point (687.8°C), suggesting strong intermolecular interactions .
Biological Implications :
- While biological data for the target compound are absent, triazole derivatives () with sulfonyl groups show antimicrobial activity, implying that the spirocyclic analogue may share similar target affinities . The thiophene sulfonyl group’s π-system could further modulate interactions with enzymes or receptors.
Q & A
Q. What are the key structural features influencing the compound’s reactivity and bioactivity?
The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core with a thiophene-2-sulfonyl group at position 4 and a 2,6-difluorophenyl methanone at position 7. The spirocyclic system introduces conformational rigidity, potentially enhancing binding specificity, while the sulfonyl group improves solubility and hydrogen-bonding capacity. Fluorine atoms on the phenyl ring increase metabolic stability and lipophilicity, critical for membrane permeability in biological assays .
Methodological Insight : Use X-ray crystallography or NMR to confirm spirocyclic conformation. Computational tools (e.g., Gaussian, Spartan) can model steric and electronic effects of fluorine substituents .
Q. How is this compound synthesized, and what purification methods are recommended?
Synthesis typically involves:
- Step 1 : Construction of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a piperidone derivative with an epoxide or glycolic acid derivative.
- Step 2 : Sulfonylation of the secondary amine at position 4 using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Methanone formation at position 8 via Friedel-Crafts acylation with 2,6-difluorobenzoyl chloride .
Purification : Employ silica gel chromatography with gradients of dichloromethane/methanol (9:1) for intermediates. Final purity (>95%) is confirmed via reverse-phase HPLC (e.g., Chromolith columns) and LC-MS .
Q. What analytical techniques validate the compound’s identity and purity?
- 1H/13C NMR : Assign peaks for spirocyclic protons (δ 3.5–4.5 ppm), sulfonyl group (δ 7.8–8.2 ppm for thiophene-SO2), and fluorine-coupled aromatic signals (δ 6.8–7.3 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- HPLC : Use a Purospher® STAR column (C18, 5 µm) with acetonitrile/water (0.1% TFA) gradient .
Advanced Research Questions
Q. How do structural modifications impact the compound’s pharmacological profile?
- Spirocyclic Rigidity : Replacing the 1-oxa group with a 1-thia group reduces conformational flexibility, potentially altering target engagement.
- Sulfonyl Group : Substituting thiophene-2-sulfonyl with phenylsulfonyl decreases π-π stacking but may improve solubility.
- Fluorine Position : 2,6-Difluoro substitution minimizes steric hindrance compared to 2,4-difluoro analogs, enhancing binding to hydrophobic pockets .
Experimental Design : Synthesize analogs via parallel chemistry (e.g., diverse sulfonyl chlorides), then screen in vitro for enzyme inhibition (IC50) and in vivo for pharmacokinetics (Cmax, t1/2) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from:
- Metabolic Instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., sulfonamide hydrolysis).
- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding reduces bioavailability.
- Blood-Brain Barrier Penetration : Modify logP via fluorination or sulfonyl group optimization .
Validation : Perform orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target specificity) .
Q. What computational strategies predict off-target interactions?
- Molecular Docking : Use Discovery Studio or AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with ΔG < −8 kcal/mol.
- Pharmacophore Modeling : Map electrostatic and steric features to identify unintended targets (e.g., cytochrome P450 isoforms) .
Q. How to address instability in aqueous buffers during biological assays?
- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
- Light Sensitivity : Store solutions in amber vials; the thiophene-sulfonyl group may degrade under UV light.
- Temperature Control : Conduct assays at 4°C if degradation occurs rapidly at 37°C .
Q. What are the implications of the compound’s sp³/sp² hybrid system for drug design?
The spirocyclic core’s sp³-rich structure enhances 3D diversity, enabling selective interactions with flat binding sites (e.g., ATP pockets in kinases). However, excessive rigidity may limit conformational adaptation to allosteric targets. Balance with flexible linkers (e.g., ethylene glycol) in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
